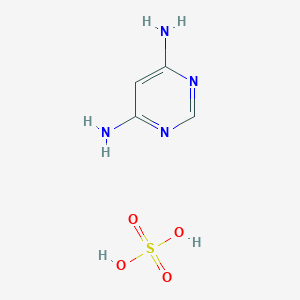

4,6-Diaminopyrimidine sulfate

Description

Properties

IUPAC Name |

pyrimidine-4,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQQUKZVGBKTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482782 | |

| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77709-02-5, 123501-43-9 | |

| Record name | 4,6-Pyrimidinediamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77709-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-DIAMINOPYRIMIDINE SULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Diaminopyrimidine and Its Derivatives

Advanced Synthetic Routes to the 4,6-Diaminopyrimidine (B116622) Core

The formation of the 4,6-diaminopyrimidine structure can be achieved through various sophisticated synthetic strategies. These methods often prioritize efficiency, atom economy, and the ability to introduce diverse functional groups.

Cyclocondensation and Annulation Reactions for Pyrimidine (B1678525) Ring Formation

Cyclocondensation and annulation reactions represent a cornerstone in the synthesis of the pyrimidine ring. These reactions involve the formation of the heterocyclic system from acyclic precursors through the creation of two new bonds in a single synthetic operation.

Guanidinium (B1211019) carbonate has proven to be a valuable reagent in the construction of pyrimidine rings. One notable application involves the reaction of chalcones with guanidinium carbonate in a suitable solvent like dimethylformamide (DMF) to produce 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in This method is characterized by its simplicity and the ability to generate a variety of substituted pyrimidines by varying the substituents on the chalcone (B49325) precursors. rasayanjournal.co.in

Another significant approach is the condensation of malononitrile (B47326) with a guanidine (B92328) salt, which can be used to synthesize compounds like 5-nitroso-2,4,6-triaminopyrimidine. google.com The reaction of malononitrile and guanidine hydrochloride in the presence of sodium nitrite (B80452) leads to the formation of the pyrimidine ring. google.com Furthermore, multicomponent reactions involving aromatic aldehydes, acetophenones, and guanidinium carbonate under solvent-free conditions provide a direct route to 2-amino-4,6-diarylpyrimidines. tubitak.gov.tr

| Reactants | Reagent | Solvent | Conditions | Product | Yield (%) |

| Substituted Chalcone, Guanidinium Carbonate | - | DMF | Reflux | 2-Amino-4,6-diarylpyrimidine | 65-85 |

| Malononitrile, Guanidine Hydrochloride | Sodium Nitrite | Water, then DMF | Room Temp, then 140°C | 5-Nitroso-2,4,6-triaminopyrimidine | Not specified |

| Aromatic Aldehyde, Acetophenone, Guanidinium Carbonate | Sodium Hydroxide | Solvent-free | Not specified | 2-Amino-4,6-diarylpyrimidine | Not specified |

Three-component coupling reactions offer an efficient and atom-economical pathway to substituted pyrimidines. A notable example is the zinc chloride (ZnCl₂)-catalyzed reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgrsc.org This method allows for the one-step synthesis of 4,5-disubstituted pyrimidine derivatives under mild conditions. organic-chemistry.org The versatility of this approach is demonstrated by its applicability to methyl ketone derivatives as starting materials, leading to both mono- and disubstituted pyrimidines. organic-chemistry.org The reaction is typically carried out in toluene (B28343) at 100°C, with ZnCl₂ acting as a catalyst to activate the orthoester. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| Functionalized Enamines | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Toluene | 4,5-Disubstituted Pyrimidines |

| Methyl Ketone Derivatives | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Toluene | Mono- and Disubstituted Pyrimidines |

Oxidative annulation provides a powerful tool for the synthesis of pyrimidine derivatives. A key strategy involves the use of potassium persulfate (K₂S₂O₈) to facilitate the oxidative annulation of acetophenone-formamide conjugates, resulting in the formation of 4-arylpyrimidines. rsc.orgnih.gov This method is part of a broader strategy where K₂S₂O₈ promotes oxidative annulations, for instance, in the synthesis of 4-arylquinolines from anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent. nih.govgaylordchemical.comorganic-chemistry.org The activation of acetophenone-formamide conjugates by K₂S₂O₈ represents an efficient route to the pyrimidine core. nih.govsemanticscholar.org

| Precursor | Oxidant | Key Feature | Product |

| Acetophenone-formamide conjugates | K₂S₂O₈ | Activation of the conjugate | 4-Arylpyrimidines |

The cyclization of carbonyl compounds with nitriles or amidines is a fundamental and versatile method for constructing the pyrimidine ring. A copper-catalyzed cyclization of ketones with nitriles in the presence of a base offers a cost-effective route to distinctly substituted pyrimidines. rsc.org This approach is valued for its simplicity and tolerance of various functional groups. rsc.orgresearchgate.net Similarly, the reaction of carbonyl compounds with amidines, often facilitated by a catalyst, is a well-established method for pyrimidine synthesis. rsc.org For instance, a copper-catalyzed intermolecular oxidative coupling of ketones and amidines using TEMPO/O₂ as a co-oxidant has been developed. researchgate.net This protocol is notable for the amination of unreactive C(sp³)–H bonds under mild conditions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Key Feature | Product |

| Ketones | Nitriles | Cu-catalyst, Base | Cost-effective, functional group tolerance | Substituted Pyrimidines |

| Ketones | Amidines | Cu-catalyst, TEMPO/O₂ | C(sp³)–H bond amination | Pyrimidine Derivatives |

A base-facilitated intermolecular oxidative C–N bond formation presents an environmentally friendly approach to polysubstituted pyrimidines. rsc.orgresearchgate.net This method utilizes the reaction of allylic compounds with amidines, using molecular oxygen as the sole oxidant. rsc.orgresearchgate.net The process involves the oxidative coupling of an allylic C(sp³)–H and a vinylic C(sp²)-H bond with the amidine. rsc.orgresearchgate.net This strategy is advantageous due to its use of protecting-group-free nitrogen sources, high atom economy, and good functional group tolerance. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Promoter/Oxidant | Key Feature | Product |

| Allylic Compounds | Amidines | Base, O₂ | Protective group-free, atom-economical | Polysubstituted Pyrimidines |

Palladium-Catalyzed Coupling Reactions for Pyrimidine Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrimidine ring. rsc.orgnih.gov These methods are celebrated for their functional group tolerance and have become indispensable in modern organic synthesis. rsc.org

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the arylation of the pyrimidine nucleus. researchgate.netresearchgate.net This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For instance, 4,6-dichloropyrimidines can be successfully coupled with various arylboronic acids to yield 4,6-diarylpyrimidines. researchgate.net The choice of catalyst system, such as Pd(OAc)2/PPh3/K3PO4 or Pd(PPh3)2Cl2/K3PO4, is crucial for achieving reasonable yields. researchgate.net

Research has demonstrated the feasibility of a two-step sequence involving a Suzuki-Miyaura reaction followed by hydrodechlorination to produce 4-arylpyrimidines from the readily available 4,6-dichloropyrimidine (B16783). researchgate.net This approach often results in the preferential formation of the mono-arylated product. researchgate.net Furthermore, the cross-coupling of 4-chloro-6-substituted pyrimidines with a variety of aryl and heteroarylboronic acids has been shown to furnish 4,6-disubstituted pyrimidines in acceptable yields. researchgate.net The regioselectivity of these reactions is a key consideration, with studies on 2,4-dichloropyrimidine (B19661) showing a preference for initial coupling at the 4-position. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions on Pyrimidine Cores

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(OAc)2/PPh3/K3PO4 | 4,6-Diarylpyrimidine | Reasonable | researchgate.net |

| 4,6-Dichloropyrimidine | Arylboronic Acid | Pd(PPh3)2Cl2/K3PO4 | 4,6-Diarylpyrimidine | Reasonable | researchgate.net |

| 4,6-Dichloropyrimidine | Arylboronic Acid | - | 4-Arylpyrimidine | - | researchgate.net |

| 4-Chloro-6-substituted pyrimidine | Aryl/Heteroarylboronic Acid | - | 4,6-Disubstituted pyrimidine | Acceptable | researchgate.net |

| 2,4-Dichloropyrimidine | Arylboronic Acid | - | 4-Aryl-2-chloropyrimidine | - | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4/K3PO4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 6-chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh3)4 | 6-aryl-2,4-diaminopyrimidines | Moderate | researchgate.net |

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, provides a direct route for the formation of C-N bonds, allowing for the introduction of amino groups onto the pyrimidine ring. libretexts.org This reaction is instrumental in synthesizing various amino-substituted pyrimidines. For instance, the amination of 4,6-dichloropyrimidine with polyamines can lead to the formation of N,N'-bis(6-chloropyrimidin-4-yl) derivatives or, under catalytic conditions with Pd(0) complexes, can yield macrocyclic compounds. researchgate.net

The introduction of a second amino substituent into a 4-amino-6-chloropyrimidine (B18116) core can be achieved using Pd(0) catalysis. mdpi.com The choice of ligand, such as DavePhos or BINAP, can influence the reaction's success, and using an excess of the amine can improve the yield of the desired 4,6-diaminopyrimidine derivative. mdpi.com A challenging second nucleophilic substitution on the pyrimidine ring can be effectively achieved through palladium-catalyzed coupling at elevated temperatures, often with the assistance of microwave irradiation. internationaljournalcorner.com

Table 2: Palladium-Catalyzed Amination of Pyrimidine Derivatives

| Pyrimidine Substrate | Amine | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Polyamines | - | N,N'-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | researchgate.net |

| 4,6-Dichloropyrimidine | Diamines | Pd(0) complexes | Macrocyclic pyrimidinophanes | Low | researchgate.net |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | Pd(0)/DavePhos | 4,6-Diaminopyrimidine derivative | 60% | mdpi.com |

| 6-chloro-2-methyl-N-(2-nitrophenyl) pyrimidin-4-amine | Various amines | Pd2(dba)3/BINAP | N4,N6-disubstituted-2-methylpyrimidine-4,6-diamine | High | internationaljournalcorner.com |

Nucleophilic Substitution Reactions for Targeted Functionalization

Nucleophilic substitution is a fundamental and versatile strategy for the functionalization of pyrimidine rings, which are inherently electron-deficient and thus susceptible to attack by nucleophiles. smolecule.com

The presence of halogen atoms on the pyrimidine ring, particularly at the 2, 4, and 6-positions, provides reactive sites for nucleophilic displacement. smolecule.com Halogenated pyrimidines serve as key intermediates in the synthesis of a wide range of substituted pyrimidines. For example, the reaction of 4,6-dichloropyrimidine with amines can lead to mono- or di-substituted products depending on the reaction conditions. researchgate.netmdpi.com

The synthesis of 4,6-diaminopyrimidine derivatives can be achieved by reacting 4,6-dichloropyrimidine with the desired amine. internationaljournalcorner.com In a specific example, 4,6-dichloro-2-methylpyrimidine (B42779) was reacted with 2-nitroaniline (B44862) in the presence of potassium tert-butoxide to yield 6-chloro-2-methyl-N-(2-nitrophenyl)pyrimidin-4-amine. internationaljournalcorner.com The subsequent displacement of the remaining chlorine atom with another amine, often facilitated by a palladium catalyst, leads to the desired disubstituted product. internationaljournalcorner.com

Mercaptopyrimidines are valuable intermediates in pyrimidine chemistry due to the reactivity of the sulfur-containing group. researchgate.net S-alkylation is a common method for the functionalization of the pyrimidine ring through the sulfur atom. mdpi.comacs.org This reaction typically involves treating the mercaptopyrimidine with an alkyl halide in the presence of a base.

For instance, the S-heptylation of 4,6-diamino-2-mercaptopyrimidine (B16073) was achieved by reacting its sodium salt with n-heptyl chloride in DMF, leading to the formation of 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com Spectroscopic analysis confirmed that the alkylation occurred predominantly on the sulfur atom. mdpi.com Similarly, the alkylation of 6-mercaptopyrimidine with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) yields the corresponding S-alkylated product. naturalspublishing.com

Table 3: S-Alkylation of Mercaptopyrimidine Analogues

| Mercaptopyrimidine | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 4,6-Diamino-2-mercaptopyrimidine (sodium salt) | n-Heptyl chloride | DMF | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

| 6-Mercaptopyrimidine | Ethyl bromoacetate | Triethylamine | 6-Ethoxycarbonylmethylmercaptopyrimidine | naturalspublishing.com |

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govunivpancasila.ac.idchemicaljournals.com This is due to efficient internal heating through direct coupling of microwave energy with polar molecules in the reaction mixture. mdpi.com

In pyrimidine chemistry, MAOS has been successfully employed for various transformations. For example, a challenging second nucleophilic substitution on a pyrimidine ring was achieved with high yields using a palladium catalyst under microwave irradiation at 150 °C for 1 hour. internationaljournalcorner.com This method proved to be a simple, efficient, and robust strategy for synthesizing novel 4,6-diamino pyrimidine derivatives. internationaljournalcorner.com The synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has also been effectively carried out using microwave irradiation under solvent-free conditions. researchgate.net The significant reduction in reaction time, from hours to minutes, highlights a key advantage of MAOS. univpancasila.ac.id

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of quinoline (B57606) derivative | 6 hours, 79% yield | 10 minutes, 92% yield | nih.gov |

| Second nucleophilic substitution on pyrimidine | - | 1 hour, high yield | internationaljournalcorner.com |

| Synthesis of various heterocyclic compounds | Hours | Minutes | univpancasila.ac.id |

Stereoselective Synthetic Approaches Towards Chiral Pyrimidine Derivatives

The development of stereoselective methods to synthesize chiral pyrimidine derivatives is a significant area of research, driven by the prevalence of such motifs in biologically active molecules and nucleoside analogues. A notable approach involves the highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides. This reaction has been shown to produce chiral cyclopropanes in high yields (up to 97%) and excellent enantiomeric excess (up to 99% ee). These chiral cyclopropanes can then serve as versatile intermediates for the synthesis of various chiral pyrimidine nucleoside analogues through [3+2] annulation reactions with aldehydes like benzaldehyde (B42025) or ethyl glyoxylate. rsc.org

Another strategy focuses on the use of chiral synthons derived from natural products. For instance, allo-gibberic acid has been utilized as a starting material for the synthesis of chiral 2,4-diaminopyrimidine (B92962) chimeras. This involves the stereoselective dihydroxylation of an allylic function using an osmium(VIII)-tetroxide/NMO system to create an azidotriol intermediate. Subsequent "click" reactions with N-propargyl-functionalized 4-monoamino- and 2,4-diaminopyrimidines yield the final chimeric compounds. mdpi.com

Furthermore, pinane-based chiral ligands and aminoalcohols have been employed in the stereoselective synthesis of diaminopyrimidine derivatives. u-szeged.huu-szeged.hu These approaches highlight the diverse strategies available for introducing chirality into the pyrimidine framework, paving the way for the development of novel enantiomerically pure compounds.

Derivatization Strategies for 4,6-Diaminopyrimidine Scaffold Optimization

The 4,6-diaminopyrimidine scaffold serves as a versatile platform for structural modifications aimed at optimizing the properties of the resulting molecules. These derivatization strategies are crucial for fine-tuning biological activity and other physicochemical characteristics. Key approaches include the introduction of various substituents onto the pyrimidine ring, modification of the exocyclic amino groups, and the synthesis of fused heterocyclic systems.

The introduction of aryl and heteroaryl groups onto the pyrimidine ring is a common strategy to explore new chemical space and modulate biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. For example, 4,6-dichloropyrimidines can be reacted with arylboronic acids to yield 4,6-diarylpyrimidines. researchgate.net This reaction has been successfully applied to synthesize a variety of 4-aryl and unsymmetrical 4,6-diarylpyrimidines. researchgate.net A two-step procedure involving a Suzuki-Miyaura reaction followed by hydrodechlorination of 4,6-dichloropyrimidine allows for the synthesis of 4-arylpyrimidines. researchgate.net Palladium-catalyzed Suzuki cross-coupling reactions have also been effectively used to synthesize 6-aryl-2,4-diaminopyrimidines from the commercially available 6-chloro-2,4-diaminopyrimidine and various aryl boronic acids. researchgate.net

Another approach involves the reaction of methyl ketones with dimethylformamide-dimethylacetal (DMF-DMA) to form 3-(dimethylamino)-1-aryl-2-en-1-ones, which can then be condensed with guanidine hydrochloride to produce 2-aminopyrimidine (B69317) ring systems with aryl substituents. brieflands.com Furthermore, an electrochemical synthesis method has been developed for the arylation of 4-amino-6-chloropyrimidines with aryl halides, offering a greener alternative to traditional palladium-catalyzed processes. mdpi.com

The amino groups of 4,6-diaminopyrimidine are readily modifiable, providing another avenue for derivatization. One common modification is the formation of urea (B33335) derivatives. For instance, a series of 4,6-diaminopyrimidine ureas have been synthesized through a multi-step process involving the reaction of an amino-pyrimidine intermediate with an appropriate isocyanate or through a Curtius rearrangement. researchgate.net The synthesis often involves protecting group strategies to ensure selective reaction at the desired amino group. researchgate.net The Traube synthesis, a classical method for purine (B94841) synthesis, involves the condensation of 5,6-diaminopyrimidines with reagents like urea, leading to the formation of a fused imidazole (B134444) ring. researchgate.net

The conjugation of acrylamide (B121943) "warheads" to the diaminopyrimidine scaffold represents another important modification. This is typically achieved by reacting an aminopyrimidine derivative with an acryloyl chloride or a related activated acrylic acid derivative. This strategy is often employed to create covalent inhibitors that can form a bond with a specific amino acid residue in a target protein.

The 4,6-diaminopyrimidine core is a valuable precursor for the synthesis of various fused heterocyclic systems, which often exhibit interesting biological properties.

Pyrrolo[2,3-d]pyrimidines: These "7-deazapurines" can be synthesized by constructing the pyrrole (B145914) ring onto the pyrimidine core. benthamdirect.comdntb.gov.ua One method involves the reaction of a diaminopyrimidine with α-haloketones. strath.ac.uk Another strategy utilizes the reaction of 4,5-diaminopyrimidines with reagents like nitroalkenes or alkynes. benthamdirect.com For example, functionalized nitroalkenes can be added to the C5 position of 2-thioalkyl-6-amino-4-oxopyrimidines via a Michael addition, followed by a Nef reaction-mediated cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. strath.ac.uk Copper-catalyzed coupling reactions of 5-bromopyrimidin-4-amines with alkynes also provide an efficient route to these fused systems. researchgate.net

Pyrano[2,3-d]pyrimidines: These fused heterocycles are often synthesized through multicomponent reactions. A common approach involves the one-pot condensation of a barbituric acid or thiobarbituric acid derivative, an aldehyde, and malononitrile. nih.govjmaterenvironsci.com These reactions can be promoted by various catalysts, including nanoparticles, or even conducted under catalyst-free conditions in green solvents like magnetized deionized water. nih.govbohrium.com

Thiazolo[4,5-d]pyrimidines: The synthesis of this ring system often starts from a substituted pyrimidine. One route involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide to form a thiazolo[4,5-d]pyrimidine-2(3H)-thione, which can be further functionalized. researchgate.net Another method involves the cyclization of a 4-aminopyrimidin-5-yl thiocyanate. rsc.org For instance, Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine (B22253) yields the 5-thiocyanato-compound, which can be cyclized using acetic anhydride (B1165640) to form the thiazolo[4,5-d]pyrimidine (B1250722) core. rsc.org

| Fused System | Starting Materials from Diaminopyrimidine Core | Key Reaction Type | Reference(s) |

| Pyrrolo[2,3-d]pyrimidines | 4,5-Diaminopyrimidines | Cyclocondensation with α-dicarbonyl compounds or their equivalents | benthamdirect.comstrath.ac.uk |

| Pyrano[2,3-d]pyrimidines | 6-Aminouracils (derived from diaminopyrimidines) | Multicomponent reaction with aldehydes and malononitrile | nih.govjmaterenvironsci.combohrium.com |

| Thiazolo[4,5-d]pyrimidines | 4-Amino-5-halopyrimidines or 4-aminopyrimidine-5-thiols | Cyclization with a one-carbon synthon (e.g., carbon disulfide, formic acid) | researchgate.netrsc.orgrsc.org |

The introduction of sulfur-containing functional groups, particularly thioethers, onto the 4,6-diaminopyrimidine scaffold is a well-established derivatization strategy. The reaction of 4,6-diaminopyrimidine-2(1H)-thione with various haloheteroaromatic compounds in the presence of a base like sodium carbonate leads to the chemoselective S-alkylation, forming diheteroaryl sulfides. scispace.com Similarly, reaction with alkyl halides results in the formation of 2-alkylthio-4,6-diaminopyrimidines. brieflands.commdpi.com For example, 2-(heptylthio)pyrimidine-4,6-diamine was synthesized by reacting the sodium salt of 4,6-diamino-2-mercaptopyrimidine with n-heptyl chloride. mdpi.com

These S-alkylation reactions are generally regioselective for the sulfur atom due to the principles of Hard and Soft Acids and Bases (HSAB), where the soft sulfur atom preferentially reacts with soft electrophiles like alkyl halides. mdpi.com The resulting thioether derivatives serve as important intermediates for further modifications or as final products with specific biological activities. For instance, 14-O-[(4,6-Diamino-pyrimidine-2-yl)thioacetyl] mutilin (B591076) is a potent antibacterial agent derived from such a strategy. researchgate.net

Beyond simple thioethers, other sulfur-containing moieties can also be incorporated. For example, 4,6-diaminopyrimidine-2-sulfinic acid is a known derivative. The synthesis of such compounds often involves the oxidation of the corresponding thiol or other sulfur-containing precursors.

| Sulfur-Containing Moiety | Synthetic Approach | Example Product | Reference(s) |

| Thioether | S-alkylation of 4,6-diaminopyrimidine-2-thiol (B7759887) with alkyl or aryl halides | 2-(Heptylthio)pyrimidine-4,6-diamine | brieflands.commdpi.com |

| Diheteroaryl sulfide | S-alkylation of 4,6-diaminopyrimidine-2(1H)-thione with haloheteroaromatics | Substituted diheteroaryl sulfides | scispace.com |

| Sulfinic acid | Oxidation of a corresponding thiol | 4,6-Diaminopyrimidine-2-sulfinic acid |

Mechanistic Investigations of 4,6 Diaminopyrimidine Reactivity

Reaction Pathway Elucidation and Kinetic Studies of Pyrimidine (B1678525) Transformations

The transformations of 4,6-diaminopyrimidine (B116622) and its derivatives often proceed through complex, multi-step reaction pathways. Nucleophilic aromatic substitution (SNAr) is a prominent mechanism, particularly for substituted pyrimidines. For instance, the amination of 4,6-dichloropyrimidine (B16783) involves a catalyst-free monoamination step, which can be followed by a second, Pd-catalyzed amination to yield 4,6-diaminopyrimidine derivatives. rroij.com

In reactions involving halogenated pyrimidines with strong nucleophiles like potassium amide in liquid ammonia, a distinctive mechanism known as SN(ANRORC) can occur. This pathway involves the A ttack of the N ucleophile, followed by R ing O pening and subsequent R ing C losure. researchgate.net This mechanism is a notable alternative to standard elimination-addition (hetaryne) or SNAr pathways and explains the formation of products where the incoming amino group is found at a different position (cine substitution) or contains isotopic labels from the nucleophile. researchgate.net For example, the reaction of 5-bromo-4-tert-butylpyrimidine with potassium amide yields 6-amino-4-tert-butylpyrimidine, with a significant portion formed via the SN(ANRORC) process. researchgate.net

Kinetic studies on related aminopyrimidine systems reveal that reactions often follow apparent first-order kinetics. tandfonline.comscispace.com The rates of these transformations are highly dependent on factors such as pH, temperature, and the nature of the substituents present on the pyrimidine ring.

The elucidation of reaction mechanisms for pyrimidines has been advanced by the characterization of transient species. In the SN(ANRORC) mechanism, the key short-lived species is a covalently-bonded open-chain intermediate. researchgate.net This intermediate results from the nucleophilic attack at a carbon atom (typically C-2 or C-6) leading to the cleavage of a C-N bond within the pyrimidine ring. This acyclic species is highly reactive and rapidly undergoes recyclization to form the final substituted pyrimidine product. researchgate.net

Substituents on the pyrimidine ring exert a profound influence on reaction mechanisms through their electronic and steric effects. The two amino groups at the C-4 and C-6 positions are strong activating groups (electron-donating), which significantly increase the electron density of the pyrimidine ring, particularly at the C-5 position.

This activation is crucial for electrophilic substitutions. However, the nature of the amino groups themselves (e.g., primary, secondary, or aryl-substituted) can alter the reaction's course. For example, in electrophilic nitrosation reactions, the presence of secondary amino groups can lead to N-nitrosation at the substituent rather than C-5 electrophilic substitution on the ring. europa.eu

In nucleophilic substitution reactions, the position and nature of substituents dictate the site of attack and the reaction pathway. Studies on the hydrolysis of 2,4-diaminopyrimidine (B92962) systems show that the preferred site of amino group removal can be switched. acs.org While treatment with 6M HCl typically yields the 2-amino-4-oxopyrimidine isomer, the presence of an electron-donating nitrogen atom at the C-6 position can unexpectedly direct the hydrolysis to afford the 4-amino-2-oxopyrimidine isomer. acs.orgrsc.org This highlights a subtle interplay between the electronic properties of various substituents in directing reactivity. Similarly, in reactions with methylhydrazine, the electron-donating character of a substituent at the 2-position was found to correlate with the compound's reactivity by destabilizing the transition state. researchgate.net

| Reaction Type | Substituent/Condition | Observed Effect on 4,6-Diaminopyrimidine or Related Systems | Reference |

|---|---|---|---|

| Acid Hydrolysis | Electron-donating Nitrogen at C-6 | Switches preferred hydrolysis site from C-4 to C-2 amino group. | acs.org |

| Nucleophilic Substitution (Amination) | Chloro group at C-4 | Enables Pd-catalyzed amination to introduce a second amino group. | rroij.com |

| Nucleophilic Substitution (with KNH₂) | Bromo group at C-5, t-Butyl at C-4 | Promotes cine-substitution via the SN(ANRORC) mechanism. | researchgate.net |

| Hydrazinolysis | Electron-donating group at C-2 (e.g., methoxy) | Destabilizes the transition state, affecting the reaction pathway. | researchgate.net |

| Electrophilic Nitrosation | Secondary amino group at C-4 | Leads to N-nitrosation of the substituent instead of C-5 ring substitution. | europa.eu |

Degradation Pathways and Chemical Stability in Aqueous and Organic Media

The stability of 4,6-diaminopyrimidine sulfate (B86663) is a critical parameter for its storage and application. The molecule is susceptible to degradation via hydrolysis, photodegradation, and thermal decomposition.

In aqueous solutions, the primary degradation pathway is hydrolysis. Studies on the closely related 2,4-diaminopyrimidine have shown that it hydrolyzes to form cytosine and isocytosine, which subsequently degrade further to uracil. nih.gov The rate of hydrolysis is dependent on pH and temperature; for instance, at pH 7.0 and 100°C, the degradation proceeds over several hours. nasa.gov The stability of related aminopyrimidines is often greatest in the acidic pH range. tandfonline.comchemicalbook.com For example, 4-chloro-2,6-diaminopyrimidine (B16297) is noted to be stable under acidic conditions but may decompose in alkaline environments. chemicalbook.com The presence of organic co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol 400 has been shown to increase the stability of related aminopyridine compounds in solution. tandfonline.comnih.gov

Aminopyrimidines are also sensitive to light. chemicalbook.com Photocatalytic degradation studies on various aminopyrimidines in aqueous TiO₂ suspensions show that the transformation pathways are heavily influenced by the position of the amino groups. researchgate.net This process can lead to the formation of ammonium (B1175870) and nitrate (B79036) ions as the nitrogen-containing heterocyclic ring is broken down. researchgate.net Photodegradation of some aminopyrimidine derivatives proceeds via pathways that can be influenced by the pH of the medium. nih.gov

Thermal stability is another important consideration. Thermogravimetric analysis (TGA) of metal complexes containing a poly[4-amino-2,6-pyrimidinodithiocarbamate] ligand indicates that decomposition of the pyrimidine backbone occurs at elevated temperatures, often following the loss of coordinated water or other species. researchgate.netresearchgate.net

| Degradation Mode | Conditions | Degradation Products/Observations | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous solution (pH 7.0, 100°C) | Hydrolyzes to cytosine, isocytosine, and subsequently uracil. | nih.govnasa.gov |

| Acid Hydrolysis | 6M HCl | Yields aminopyrimidinone isomers. | rsc.org |

| Chemical Stability | Acidic vs. Alkaline pH | Related chloro-diaminopyrimidine is more stable in acid; decomposes in alkali. | chemicalbook.com |

| Photocatalytic Degradation | Aqueous TiO₂ / UV light | Transformation pathways depend on amino group position; ring cleavage occurs. | researchgate.net |

| Thermal Degradation | TGA analysis of related polymer complexes | Decomposition of the pyrimidine backbone at elevated temperatures. | researchgate.netresearchgate.net |

Electrophilic and Nucleophilic Reactivity Profiles of the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes the ring susceptible to nucleophilic attack. However, the presence of two strongly electron-donating amino groups at positions 4 and 6 dramatically alters this reactivity profile. These groups enrich the ring with electron density, making it significantly more reactive towards electrophiles than unsubstituted pyrimidine, while also influencing the conditions required for nucleophilic substitution.

Nucleophilic Reactivity: Despite the activating amino groups, nucleophilic substitution can readily occur, especially if a good leaving group (like a halogen) is present on the ring. The chlorine atom in 4-amino-6-chloropyrimidine (B18116), for example, can be displaced by amines in Pd-catalyzed reactions. rroij.com The pyrimidine ring itself can be attacked by strong nucleophiles. The SN(ANRORC) mechanism discussed earlier is a prime example, where the amide ion attacks the C-2 or C-6 position, which are adjacent to ring nitrogens and thus activated towards nucleophilic attack. researchgate.net The amino groups themselves can also participate in reactions, such as condensation with carbonyl compounds to form Schiff bases.

Electrophilic Reactivity: The powerful electron-donating effect of the two amino groups strongly activates the C-5 position (which is meta to both ring nitrogens) towards electrophilic attack. This position is analogous to the activated ortho/para positions in aniline. Electrophilic substitution reactions, such as nitrosation, can occur at this site. europa.eu However, the reaction outcome can be complex. For instance, attempts at electrophilic nitrosation on N-substituted 4-aminopyrimidines have sometimes resulted in N-nitrosation of the exocyclic amino group rather than the expected C-5 substitution, demonstrating a competition between reaction sites. europa.eu The high electron density of the ring also facilitates its role in forming fused heterocyclic systems, such as purines, by reacting with appropriate electrophilic partners.

| Reactivity Type | Position(s) | Description of Reactivity | Example Reaction | Reference |

|---|---|---|---|---|

| Nucleophilic Attack | C-2, C-4, C-6 | Inherently electron-deficient positions susceptible to attack, especially with a leaving group. | Amination of 4-amino-6-chloropyrimidine. | rroij.com |

| Nucleophilic Attack (SN(ANRORC)) | C-2, C-6 | Attack by strong nucleophiles (e.g., KNH₂) can initiate ring-opening. | Reaction of 5-bromopyrimidines with KNH₂. | researchgate.net |

| Electrophilic Attack | C-5 | Strongly activated by two electron-donating amino groups. | Nitrosation (under specific conditions). | europa.eu |

| Reactivity of Substituents | Exocyclic Amino Groups | Can undergo condensation, N-alkylation, or N-nitrosation. | N-nitrosation of secondary amino substituents. | europa.eu |

Biological Activities and Pharmacological Potential of 4,6 Diaminopyrimidine Derivatives

Antimicrobial Efficacy and Mechanistic Characterizationmdpi.cominnovareacademics.in

Derivatives of 4,6-diaminopyrimidine (B116622) have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antiprotozoal activities. mdpi.cominnovareacademics.in The mechanism of action often involves the inhibition of key enzymes crucial for the survival and proliferation of these microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogensmdpi.cominnovareacademics.innih.govacs.org

A variety of 4,6-diaminopyrimidine derivatives have been synthesized and evaluated for their antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. mdpi.cominnovareacademics.innih.govacs.org For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown significant activity, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2.0 μg/mL against both types of bacteria. acs.org Some of these compounds even outperformed the standard antibiotic ciprofloxacin (B1669076) in their ability to inhibit DNA gyrase. acs.org

Palladium (II) and Platinum (II) complexes of diaminopyrimidine derivatives, such as trimethoprim (B1683648), have also been investigated. These metal complexes often exhibit enhanced antibacterial activity compared to the parent drug. nih.gov For example, a Pd(II) complex of trimethoprim showed a high zone of inhibition against Bacillus cereus. nih.gov Notably, some Pd(II) complexes of a related diaminopyrimidine, pyrimethamine, displayed unique inhibitory activity against Pseudomonas aeruginosa and Bacillus pumilus, strains against which trimethoprim and its other complexes were inactive. nih.gov

Furthermore, 6-alkyl-2,4-diaminopyrimidine-based compounds have been evaluated for their potency against Bacillus anthracis and Staphylococcus aureus, with MIC values in the range of 0.125-8 μg/mL for both organisms. researchgate.net The structure-activity relationship of these derivatives is complex, with factors such as the nature of substituents on the pyrimidine (B1678525) ring and the presence of metal ions influencing their antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected 4,6-Diaminopyrimidine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | MICs ranging from 0.25 to 2.0 μg/mL. Some derivatives showed better DNA gyrase inhibition than ciprofloxacin. | acs.org |

| Pd(II) and Pt(II) complexes of trimethoprim | Bacillus cereus, E. coli, P. vulgaris | Enhanced activity compared to trimethoprim. High zone of inhibition against B. cereus. | nih.gov |

| Pd(II) complexes of pyrimethamine | Pseudomonas aeruginosa, Bacillus pumilus | Unique inhibitory activity against these strains. | nih.gov |

| 6-Alkyl-2,4-diaminopyrimidine derivatives | Bacillus anthracis, Staphylococcus aureus | MIC values in the range of 0.125-8 μg/mL. | researchgate.net |

| Gibberellic acid-based 2,4-diaminopyrimidines | P. aeruginosa | A derivative with 5-chloro and 2-((4-(trifluoromethyl)phenyl)amino) substituents was highly effective. | nih.gov |

Antifungal Activity Against Clinically Relevant Fungal Strainsmdpi.cominnovareacademics.inacs.org

In addition to their antibacterial properties, 4,6-diaminopyrimidine derivatives have shown promise as antifungal agents. mdpi.cominnovareacademics.inacs.org Studies have demonstrated their efficacy against clinically relevant fungal strains, including Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. innovareacademics.in

For example, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have exhibited significant antifungal activity, comparable to the standard antifungal drug fluconazole. acs.org The specific substitutions on the pyrimidine ring play a crucial role in determining the antifungal potency. For instance, gibberellic acid-based 2,4-diaminopyrimidine (B92962) derivatives have been tested, and while the 4-monoamino-substituted versions showed weak antibacterial action, they displayed notable antifungal activity against Candida krusei. nih.gov In this series, 5-chloro-substituted pyrimidine derivatives generally exhibited more reliable biological activities than their 5-fluoro counterparts. nih.gov

The mechanism of antifungal action, similar to their antibacterial effects, is often attributed to the inhibition of essential enzymes in the fungal cells. The broad-spectrum antimicrobial potential of these compounds makes them attractive candidates for the development of new therapeutic agents to combat a variety of microbial infections.

Antiprotozoal Activity (e.g., Antimalarial, Antileishmanial)researchgate.netnih.gov

Derivatives of 4,6-diaminopyrimidine have emerged as a significant class of compounds with potent antiprotozoal activity, particularly against the parasites responsible for malaria and leishmaniasis. researchgate.netnih.gov Their mechanism of action primarily revolves around the inhibition of crucial enzymes in the folate biosynthesis pathway of these parasites.

A series of 2,4- and 4,6-diaminopyrimidines have been synthesized and evaluated for their in vitro antimalarial activity, with several compounds showing reasonable efficacy. researchgate.net The core pyrimidine structure is a known pharmacophore in several antimalarial drugs. nih.gov For instance, novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been developed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). nih.gov

In the context of leishmaniasis, 2-amino-4,6-dimethylpyridine (B145770) derivatives have demonstrated inhibitory effects on the growth of Leishmania mexicana. nih.gov One such derivative, a water-soluble furan-2-carboxamide, was effective against both promastigote and intracellular amastigote forms of the parasite. nih.gov Further modifications, such as replacing the amidic function with an imidazolidin-2-one moiety, led to a significant increase in antileishmanial activity. nih.gov

Table 2: Antiprotozoal Activity of Selected 4,6-Diaminopyrimidine Derivatives

| Compound/Derivative | Protozoal Species | Activity/Potency | Reference(s) |

|---|---|---|---|

| 4-Amino benzoic acid (PABA)-substituted pyrimidines | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | Significant antimalarial activity with no cytotoxicity. | nih.gov |

| 2-Amino-4,6-dimethylpyridine furan-2-carboxamide | Leishmania mexicana (promastigotes and amastigotes) | IC50 values of 69 ± 2 µM and 89 ± 9 µM, respectively. | nih.gov |

| N-substituted imidazolidin-2-one derivatives of 2-amino-4,6-dimethylpyridine | Leishmania mexicana (intracellular amastigotes) | IC50 values as low as 7 ± 3 µM. | nih.gov |

| 2,4-Diaminoquinazoline derivatives | Leishmania major | Picogram per milliliter range 50% effective doses. | nih.gov |

The primary target for many antiprotozoal 4,6-diaminopyrimidine derivatives is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. nih.govresearchgate.netorscience.ru Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids, ultimately leading to the death of the parasite. mdpi.com

The 2,4-diaminopyrimidine core is a common scaffold for non-classical DHFR inhibitors. orscience.rumdpi.com A significant challenge in developing these inhibitors is achieving selectivity for the parasitic DHFR over the human enzyme to minimize host toxicity. nih.govpnas.org Researchers have synthesized and tested extensive libraries of di- and tricyclic diaminopyrimidine derivatives against DHFR from various organisms, including Cryptosporidium parvum. nih.gov While many of these compounds were potent inhibitors, achieving a high degree of selectivity remains a key objective. nih.gov

Kinetic studies of these inhibitors reveal important information about their mechanism of action. For instance, 2,4-diaminopyrimidine derivatives have been shown to be competitive inhibitors of Leishmania chagasi DHFR, with K_i values in the low micromolar range. researchgate.net The selectivity of these compounds can be influenced by subtle structural modifications. For example, while some 2,4-diaminopyrimidine derivatives inhibit both L. chagasi DHFR and another key enzyme, pteridine (B1203161) reductase 1 (PTR1), with poor selectivity, a 2,4-diaminoquinazoline derivative was found to be a selective inhibitor of L. chagasi PTR1. researchgate.net

The development of potent and selective DHFR inhibitors is a continuous effort in the search for new and effective antiprotozoal drugs.

Pteridine reductase 1 (PTR1) is another important enzyme in the folate salvage pathway of certain protozoan parasites, such as Leishmania and Trypanosoma. nih.govacs.org PTR1 can reduce pterins and folates, providing a bypass mechanism for the inhibition of DHFR. nih.govacs.org This makes PTR1 an attractive target for the development of new antiprotozoal drugs, either as standalone agents or in combination with DHFR inhibitors.

Several 2,4-diaminopyrimidine derivatives have been investigated for their ability to inhibit PTR1. researchgate.netnih.gov It has been shown that some of these derivatives can act as dual inhibitors, targeting both PTR1 and DHFR. researchgate.netnih.gov For example, certain 2,4-diaminopyrimidine compounds were found to be low-micromolar competitive inhibitors of both Leishmania chagasi PTR1 and DHFR. researchgate.netnih.gov However, achieving selectivity for PTR1 over DHFR, or vice versa, is a key consideration in drug design. Interestingly, a 2,4-diaminoquinazoline derivative was identified as a selective inhibitor of L. chagasi PTR1. researchgate.netnih.gov

Structure-based drug design has been employed to develop novel and selective PTR1 inhibitors. Virtual screening campaigns have identified new chemical scaffolds, such as aminobenzothiazole and aminobenzimidazole, that can serve as a basis for the development of potent PTR1 inhibitors. acs.org The binding modes of these inhibitors to the active site of PTR1 have been elucidated through crystal structure analysis, providing valuable insights for further optimization. acs.org

The folate biosynthesis pathway is a well-established and critical target for the development of antimicrobial agents. researchgate.netnih.gov This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. Many organisms, including various protozoan parasites, must synthesize their own folates, making the enzymes in this pathway attractive drug targets.

4,6-Diaminopyrimidine derivatives have been extensively explored as inhibitors of key enzymes in this pathway, most notably dihydrofolate reductase (DHFR). researchgate.netnih.gov By mimicking the structure of the natural substrate, dihydrofolate, these compounds can bind to the active site of DHFR and block its function. This leads to a depletion of tetrahydrofolate, the active form of folate, and ultimately inhibits cellular replication.

In addition to DHFR, other components of the folate pathway are also being targeted. As mentioned previously, pteridine reductase 1 (PTR1) in some protozoa offers a salvage pathway for folates, and its inhibition is a key strategy to overcome resistance to DHFR inhibitors. researchgate.netnih.gov The development of dual inhibitors that target both DHFR and PTR1 is a promising approach to create more effective and robust antiprotozoal therapies. The overarching strategy is to disrupt the folate supply of the pathogen, leading to its demise while minimizing effects on the host.

Interactions with Purine (B94841) Salvage Pathway Enzymes

The structural resemblance of the 4,6-diaminopyrimidine core to endogenous purine bases has prompted investigations into their interactions with enzymes of the purine salvage pathway. This pathway is crucial for the recycling of purines from the degradation of nucleic acids, providing a source of nucleotides for DNA and RNA synthesis. nih.gov In certain organisms, particularly parasitic protozoa, this pathway is of heightened importance, making its constituent enzymes attractive targets for therapeutic intervention. nih.gov

4,5-Diaminopyrimidines are well-established precursors in the synthetic preparation of purines. researchgate.net This inherent chemical relationship underscores the potential for diaminopyrimidine derivatives to act as mimics or antagonists of natural purine substrates within biological systems. Research has explored the potential of such derivatives to interfere with nucleotide metabolism. nih.gov For instance, in apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, which rely heavily on purine salvage, derivatives of diaminopyrimidines have been evaluated as inhibitors of key enzymes in this pathway. nih.govnih.gov

Specifically, compounds based on the 2,4-diaminopyrimidine scaffold have been designed and synthesized to target dihydrofolate reductase (DHFR), an enzyme linked to the folate cycle which is essential for the synthesis of purine precursors. acs.org While DHFR is not a direct component of the purine salvage pathway itself, its inhibition depletes the tetrahydrofolate cofactors required for de novo purine synthesis, thereby increasing the cell's reliance on the salvage pathway. Lipophilic diaminopyrimidine derivatives have shown the ability to inhibit DHFR from parasitic sources, sometimes with greater potency than for the host enzyme, highlighting a potential therapeutic window. nih.gov The development of conformationally restricted analogues, such as 2,6-diamino-8-substituted purines derived from tetraaminopyrimidine, has yielded compounds with selective inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii. acs.org

Modulation of the Trypanothione (B104310) Pathway

The trypanothione pathway is a unique metabolic route in trypanosomatid parasites, such as Leishmania and Trypanosoma, that is absent in their mammalian hosts. This pathway is centered around the dithiol trypanothione and the enzyme trypanothione reductase (TR), which are essential for maintaining the parasite's intracellular redox balance and protecting it from oxidative stress. nih.govmdpi.com The critical and exclusive nature of this pathway in these pathogens makes it a prime target for the development of selective anti-parasitic drugs. nih.govmdpi.com

Derivatives of 4,6-diaminopyrimidine have emerged as a promising class of molecules for the modulation of this pathway. nih.govpreprints.org Researchers have identified 2,4-diaminopyrimidine derivatives as competitive inhibitors of enzymes within the trypanothione system. nih.gov For example, thioether derivatives of pyrimidin-4-amine have been shown to inhibit trypanothione reductase from Leishmania infantum. mdpi.com One such compound, RDS 777 (6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine), was found to bind to the catalytic site of TR, forming hydrogen bonds with key residues and thereby preventing the binding and reduction of its natural substrate, trypanothione disulfide. nih.govmdpi.compreprints.org

Furthermore, other studies have indicated that 2,4-diaminopyrimidine compounds can exhibit activity against trypanosomatid protozoan parasites in vitro, with mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CRKs) being identified as potential targets in addition to the trypanothione pathway. researchgate.net The exploration of diaminopyrimidine scaffolds continues to be an active area of research for the discovery of novel anti-leishmanial and anti-trypanosomal agents. d-nb.info

Antineoplastic and Antiproliferative Investigations

The 4,6-diaminopyrimidine scaffold is a recognized pharmacophore in the design of antineoplastic and antiproliferative agents. jchr.org Its structural versatility allows for the synthesis of a diverse range of derivatives that have been evaluated for their ability to inhibit the growth of cancer cells. nih.govresearchgate.netdntb.gov.ua Numerous studies have reported the synthesis of novel 4,6-diaminopyrimidine derivatives and their subsequent in vitro testing against various human tumor cell lines. nih.govresearchgate.net

These investigations have demonstrated that compounds incorporating the 4,6-diaminopyrimidine core can exhibit potent growth inhibitory activity against cell lines derived from a variety of cancers, including breast, lung, leukemia, and liver cancers. nih.govnih.gov The antiproliferative effects are often attributed to the ability of these derivatives to interfere with fundamental cellular processes required for cancer cell survival and proliferation. nih.govresearchgate.net

Modulation of Cancer Cell Proliferation and Apoptosis Pathways

Beyond kinase inhibition, 4,6-diaminopyrimidine derivatives have been shown to modulate critical pathways governing cancer cell proliferation and apoptosis. nih.govnih.gov A series of novel pyrimidine derivatives were found to inhibit the proliferation of a panel of cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and leukemia. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of these compounds. nih.govnih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been demonstrated to inhibit cancer cell proliferation by generating reactive oxygen species (ROS), which in turn triggers apoptotic cell death. nih.gov This was evidenced by an increase in the sub-G1 cell population, loss of mitochondrial membrane potential, and activation of caspases. nih.gov Similarly, other 4,6-substituted pyrimidine derivatives were observed to have a statistically significant effect on cell death through apoptosis in lung cancer and leukemia cell lines. nih.gov In some cases, these compounds induced apoptosis more effectively than the standard chemotherapeutic drug doxorubicin. nih.gov

Furthermore, FAK inhibitors based on the 2,4-diamino pyrimidine scaffold have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in pancreatic cancer cells. researchgate.net Western blot analysis revealed that these compounds effectively inhibited the FAK/PI3K/Akt signaling pathway and downregulated the expression of anti-apoptotic proteins like Bcl-2. researchgate.net

Anti-Tumorigenesis Studies in Preclinical Models

The anticancer potential of 4,6-diaminopyrimidine derivatives has been further validated in preclinical in vivo models. aacrjournals.orgmedscape.com Oral administration of the specific CDK4/6 inhibitor PD 0332991, a pyridopyrimidine derivative, resulted in significant tumor regression in mice bearing human colon carcinoma xenografts. aacrjournals.org This demonstrates the translation of the in vitro antiproliferative activity to in vivo efficacy.

In addition to xenograft models, other preclinical assessments have been conducted. For instance, 2,4-diamino pyrimidine derivatives that inhibit FAK were shown to severely impair angiogenesis in a zebrafish model, highlighting their potential to block the formation of new blood vessels that supply tumors. researchgate.net The acute toxicity of some of these derivatives has also been evaluated in vivo, with certain compounds showing acceptable safety profiles, which is a critical step for their further development as potential anticancer drugs. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The 4,6-diaminopyrimidine scaffold is also associated with significant anti-inflammatory and immunomodulatory properties. jchr.orgnih.govresearchgate.net Derivatives of pyrimidine have been widely documented for their ability to mitigate inflammatory responses. researchgate.net

Research has shown that certain pyrimidine derivatives can act as potent inhibitors of the production of key inflammatory mediators. researchgate.net For example, polysubstituted pyrimidines have been identified as inhibitors of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production, both of which are crucial molecules in the inflammatory cascade. researchgate.net The 2,4,6-triaminopyrimidine (B127396) structure has been established as a potent scaffold for ligands of the histamine (B1213489) H4 receptor, which is a promising target for the treatment of inflammatory and immunomodulatory diseases due to its expression on immune cells. researchgate.net

In vivo studies using models of inflammation, such as acetic acid-induced writhing and xylene-induced ear swelling in mice, have demonstrated the anti-inflammatory activity of tetrahydropyrimidine (B8763341) derivatives. nih.gov These compounds were also able to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages. nih.gov

The immunomodulatory effects of these compounds have been evaluated in various models. nih.gov Some derivatives have been shown to suppress splenocyte proliferation stimulated by mitogens, indicating an effect on lymphocyte activation. nih.gov Furthermore, they have demonstrated efficacy in models of delayed-type hypersensitivity and adjuvant-induced arthritis, suggesting a broader impact on immune-mediated inflammatory conditions. nih.gov This dual anti-inflammatory and immunomodulatory profile makes 4,6-diaminopyrimidine derivatives attractive candidates for the development of new therapies for a range of inflammatory and autoimmune disorders. medscape.com

Other Pharmacological Activities of 4,6-Diaminopyrimidine Derivatives

Beyond anti-inflammatory effects, derivatives of 4,6-diaminopyrimidine have been explored for a range of other pharmacological activities.

Certain 4,6-diaminopyrimidine derivatives have been evaluated for their ability to inhibit platelet aggregation. nih.gov In one study, a series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and tested for their antiplatelet activity against aggregation induced by arachidonic acid. nih.govbrieflands.com While many of the tested 4,6-diaminopyrimidine derivatives showed limited activity, one compound, designated as II16, exhibited a satisfactory IC50 of 80 µM against arachidonic acid-induced aggregation. nih.govbrieflands.com The mechanism of antiplatelet action for pyrimidine derivatives is often associated with the inhibition of cyclooxygenase, which reduces the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator. brieflands.com

Table 2: Antiplatelet Aggregation Activity of a 4,6-Diaminopyrimidine Derivative

| Compound | Inducer | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound II16 | Arachidonic Acid | 80 µM | nih.govbrieflands.com |

Pyrimidine derivatives have demonstrated significant antioxidant potential, which is the ability to neutralize harmful free radicals and reduce oxidative stress. ijpsonline.commdpi.comresearchgate.net Oxidative stress is implicated in numerous diseases, and antioxidants can offer protection by donating an electron to stabilize free radicals. ijpsonline.com

Various studies have confirmed the antioxidant properties of pyrimidine derivatives through in vitro assays. ijpsonline.com For example, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were evaluated, and a compound (8b4) with chloro and bromo substitutions showed potent antioxidant activity in nitric oxide and hydrogen peroxide scavenging assays. ijpsonline.com Another study found that pyrimidine derivatives induced significant changes in malondialdehyde (MDA) and glutathione (B108866) (GSH) levels, as well as catalase (CAT) activity in a human lung cancer cell line, suggesting that their mechanism of action may involve inducing oxidative stress in cancerous cells. researchgate.net Furthermore, some pyrimidine derivatives have shown strong antioxidant activity in DPPH and ABTS assays, with one derivative exhibiting a stronger antioxidant capacity than the trolox (B1683679) standard. researchgate.net

The therapeutic potential of pyrimidine derivatives extends to the central nervous system, with several studies investigating their anticonvulsant properties. nih.govresearchgate.netactapharmsci.com A series of N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones were synthesized and showed good anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

In another study, derivatives of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides were synthesized and screened for their anticonvulsant effects against pentylenetetrazole-induced seizures. actapharmsci.com A lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was identified that prevented lethality and reduced the number and severity of seizures. actapharmsci.com Molecular docking studies suggested that the anticonvulsant action of this lead compound might be mediated through its affinity for GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors. actapharmsci.com

Antiviral Properties and Mechanisms

Derivatives of 4,6-diaminopyrimidine have emerged as a significant class of compounds with a broad spectrum of antiviral activities. The core of their mechanism often lies in their structural resemblance to natural nucleosides, allowing them to interfere with viral replication. mdpi.com

Research has shown that certain 4,6-diaminopyrimidine derivatives can act as nucleoside analogs. Viruses may mistakenly incorporate these compounds or their metabolites into their nucleic acid chains instead of the natural pyrimidines required for replication. mdpi.com This incorporation disrupts the normal process of DNA or RNA synthesis, thereby inhibiting viral proliferation.

Specific 4,6-diaminopyrimidine derivatives have demonstrated efficacy against a range of DNA and retroviruses. For instance, organotin polyamines derived from 4,6-diaminopyrimidine have been shown to block the replication of Herpes Simplex Virus-1 (HSV-1). mdpi.com One such polymer, at a concentration of 0.30 μg/mL, blocked virus replication in approximately 30% of HSV-1 exposed cells, although it was not effective against the vaccinia virus. mdpi.com Other derivatives, such as those with a 6-[2-(phosphonomethoxy)ethoxy] side chain, have shown significant inhibitory activity against retroviruses like Human Immunodeficiency Virus (HIV) and Moloney sarcoma virus (MSV), as well as herpesviruses. sci-hub.ru The antiviral potency of these compounds can be comparable to established antiviral drugs like adefovir (B194249) and tenofovir. sci-hub.ru

Further studies have explored modifications to the pyrimidine ring to enhance antiviral potency. For example, non-glutamate pyrrolo[2,3-d]pyrimidine analogues, which are structurally related to 4,6-diaminopyrimidines, exhibited 4- to 7-fold higher antiviral activity against Newcastle disease virus (an avian paramyxovirus) than the commercial drug Pemetrexed. researchgate.net The development of 2,4-diaminopyrimidine derivatives was initially based on the rationale that this scaffold resembles a part of the guanine (B1146940) unit, a key component of several clinically used antiviral agents. iiarjournals.org This structural mimicry underpins their potential to interfere with viral machinery.

Table 1: Antiviral Activity of Selected 4,6-Diaminopyrimidine Derivatives

| Derivative Class/Compound | Target Virus(es) | Observed Effect | Reference |

|---|---|---|---|

| Organotin polyamine of 4,6-diaminopyrimidine | Herpes Simplex Virus-1 (HSV-1) | Blocked replication in ~30% of exposed cells. | mdpi.com |

| Organotin polyamine of 4,6-diaminopyrimidine | Vaccinia virus | Unable to prevent infection. | mdpi.com |

| 6-[2-(phosphonomethoxy)ethoxy]pyrimidines | Retroviruses (HIV, MSV), Herpesviruses | Significant inhibition of viral replication. | sci-hub.ru |

Enzyme Inhibition Beyond Kinases (e.g., Caspase-1, Xanthine (B1682287) Oxidase, DNA Gyrase)

The pharmacological utility of 4,6-diaminopyrimidine derivatives extends to the inhibition of various enzymes that are not kinases, playing crucial roles in inflammation, purine metabolism, and bacterial replication.

Caspase-1 Inhibition: Caspase-1 is an enzyme that contributes to inflammatory and autoimmune diseases by processing pro-inflammatory cytokines. researchgate.net The 2,4-diaminopyrimidine ring has been identified as a critical structural fragment for the inhibition of human caspase-1. nih.gov Molecular studies reveal that the amino group of the 2,4-diaminopyrimidine core can form a key hydrogen bond with the active site residue Arg341, which is believed to be fundamental to its inhibitory action against caspase-1. nih.gov Structure-based design has led to the synthesis of 2,4-diaminopyrimidine derivatives that show significant caspase-1 inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range (22 to 78 nM). researchgate.net These potent compounds also demonstrated excellent cellular potency at sub-micromolar concentrations, highlighting their potential as anti-inflammatory agents. researchgate.net

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Excess activity of this enzyme can lead to hyperuricemia and related conditions like gout. researchgate.net While allopurinol (B61711) is a clinically used XO inhibitor, the search for new inhibitors continues. researchgate.net A pyrazolo[3,4-d]pyrimidine derivative, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (B1384184) (AHPP), which is structurally analogous to 4,6-diaminopyrimidine, has been identified as a potent XO inhibitor. nih.gov To improve its poor aqueous solubility, water-soluble polyethylene (B3416737) glycol (PEG) conjugated forms of AHPP have been synthesized, which retain potent XO inhibitory activity with Kᵢ values around 0.21-0.23 μM. nih.gov These findings suggest that the pyrimidine scaffold is a viable starting point for developing effective XO inhibitors.

DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase II enzyme essential for DNA replication, making it an attractive target for antibacterial agents. mdpi.comresearchgate.net Pyrimidine derivatives have been investigated for their ability to inhibit this enzyme. mdpi.com The mechanism of action involves binding to the enzyme, often to the GyrB subunit, and interfering with its function of introducing negative supercoils into DNA. researchgate.netnih.gov While much of the focus has been on the quinolone class of antibiotics, the development of other scaffolds, including pyrimidines, that target DNA gyrase is an active area of research to combat antibiotic resistance. mdpi.comnih.gov

Table 2: Inhibition of Non-Kinase Enzymes by 4,6-Diaminopyrimidine Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Caspase-1 | 2,4-Diaminopyrimidine derivatives | Identified as potent inhibitors with IC₅₀ values as low as 22 nM. The amino group interacts with active site residue Arg341. | researchgate.netnih.gov |

| Xanthine Oxidase | 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) | A potent inhibitor. PEGylated forms retain activity (Kᵢ ~0.21-0.23 μM) with improved solubility. | nih.gov |

| DNA Gyrase | Pyrimidine derivatives | Investigated as antibacterial agents targeting this essential bacterial enzyme. | mdpi.comresearchgate.net |

Role in Metabolic Regulation and Nucleotide Synthesis Pathways

Derivatives of 4,6-diaminopyrimidine play a significant role in metabolic regulation, primarily by targeting key enzymes involved in the synthesis of nucleotides. This interference with fundamental metabolic pathways underpins their therapeutic potential, particularly in antimicrobial and anticancer applications. nih.govontosight.ai

A primary mechanism through which these compounds exert their effects is the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.netmdpi.com DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids. nih.gov By inhibiting DHFR, 2,4-diaminopyrimidine-based compounds effectively halt DNA synthesis and cell proliferation. nih.govmdpi.com This makes them effective "non-classical" antifolates. nih.govresearchgate.netmdpi.com For instance, a series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and showed potent inhibitory activity against human DHFR. nih.govresearchgate.net

The pyrimidine ring itself is a fundamental component of nucleic acids, and its derivatives can act as antimetabolites. ontosight.aichemimpex.com They can interfere with purine and pyrimidine metabolism beyond just DHFR inhibition. google.com For example, allopurinol, a pyrazolopyrimidine isomer of hypoxanthine, is a well-known inhibitor of xanthine oxidase, an enzyme in the purine degradation pathway. google.com This demonstrates that modifications of the core pyrimidine structure can target different nodes within nucleotide metabolic networks. The synthesis of purine derivatives often starts from 4,5-diaminopyrimidines, highlighting the close biosynthetic and chemical relationship between these heterocyclic systems. google.comresearchgate.net Researchers utilize 4-chloro-2,6-diaminopyrimidine (B16297) as a key intermediate in biochemical research to study nucleic acid metabolism, which aids in understanding genetic processes and identifying potential therapeutic targets. chemimpex.com

Table 3: Role of 4,6-Diaminopyrimidine Derivatives in Metabolic Pathways

| Metabolic Pathway/Enzyme | Derivative Class | Mechanism of Action | Therapeutic Implication | Reference(s) |

|---|---|---|---|---|

| Folate Metabolism / DHFR | 2-Substituted-4,6-diaminopyrimidines | Competitive inhibition of dihydrofolate reductase (DHFR). | Blocks synthesis of nucleotides and amino acids, leading to antiproliferative effects. | nih.govresearchgate.netmdpi.com |

| Purine Metabolism / Xanthine Oxidase | Pyrazolopyrimidines (e.g., Allopurinol, AHPP) | Inhibition of xanthine oxidase, which is involved in uric acid production. | Treatment of hyperuricemia and gout. | nih.govgoogle.com |

| Nucleic Acid Synthesis | General 4,6-Diaminopyrimidine derivatives | Act as intermediates and antimetabolites in nucleic acid metabolism. | Broad applications in drug discovery for antiviral and anticancer agents. | ontosight.aichemimpex.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,6-Diaminopyrimidine sulfate (B86663) |

| Adefovir |

| Allopurinol |

| 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) |

| 4-chloro-2,6-diaminopyrimidine |

| Guanine |

| Hypoxanthine |

| Pemetrexed |

| Tenofovir |

| Tetrahydrofolate |

| Uric Acid |

| Xanthine |

| ZINC09908119 |

| ZINC09933770 |

Structure Activity Relationship Sar Studies and Drug Design Principles for 4,6 Diaminopyrimidine Compounds

Elucidation of Key Structural Motifs for Optimal Biological Activity

Research into 4,6-diaminopyrimidine (B116622) derivatives has identified several structural motifs crucial for potent biological activity. The core scaffold's primary role is to establish key hydrogen bonds with the hinge region of kinase enzymes. Typically, one of the amino groups and an adjacent ring nitrogen act as hydrogen bond donors and acceptors, respectively.

Key findings from various studies highlight that specific substitution patterns are essential for high-affinity binding. For instance, in the development of inhibitors for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling, the 4,6-diaminopyrimidine scaffold was identified as a potent hinge-binder. Optimal activity was achieved when larger, hydrophobic groups were attached at the C5 position of the pyrimidine (B1678525) ring. These groups extend into a hydrophobic pocket of the enzyme, significantly enhancing binding affinity.

Furthermore, modifications at the N4 and N6 amino groups are critical. Attaching aryl or heteroaryl groups to one of the amino groups is a common strategy to occupy additional pockets within the ATP-binding site, thereby increasing both potency and selectivity. For example, in the design of fibroblast growth factor receptor (FGFR) inhibitors, a 3,5-dimethoxyphenyl group attached to the N4-amino position was found to be optimal for activity. This group fits snugly into a hydrophobic region created by specific amino acid residues of the receptor.

Positional and Substituent Effects on Pharmacological Efficacy and Selectivity

The specific placement and nature of substituents on the 4,6-diaminopyrimidine ring profoundly impact pharmacological efficacy and selectivity. The scaffold offers several positions for modification (C2, C5, N4, and N6), and the effects of substitution at these sites are distinct.

C5-Position: This position is often exploited to enhance potency and selectivity. Substituents at C5 project into a solvent-exposed region or a hydrophobic pocket near the gatekeeper residue of the kinase. In the context of polo-like kinase 1 (PLK1) inhibitors, introducing

Computational and Theoretical Chemistry in 4,6 Diaminopyrimidine Sulfate Research

Molecular Docking Investigations for Target-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. For diaminopyrimidine derivatives, which are scaffolds found in numerous kinase inhibitors, docking studies have been instrumental in elucidating their binding modes. nih.govnih.govinformahealthcare.com

Molecular docking programs calculate a scoring function to estimate the binding affinity, often represented as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on 2,4-diaminopyrimidine (B92962) derivatives targeting p21-activated kinase 4 (PAK4) have used docking to identify compounds with the lowest docking scores, indicating strong binding potential. nih.gov One such compound, designated B6, exhibited a docking energy of -7.593 kcal/mol. nih.gov

Beyond just a score, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's specificity and activity. Common interaction modes identified for diaminopyrimidine-based inhibitors include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding site. The diaminopyrimidine core is an effective hydrogen bond donor and acceptor; for example, it can form double-dentate hydrogen bonds with the hinge region of a kinase's ATP binding site. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and protein, contributing significantly to binding stability. mdpi.comcambridgemedchemconsulting.com

π-π Stacking: This involves the interaction between aromatic rings. The pyrimidine (B1678525) ring of the ligand can stack with aromatic residues like tyrosine or tryptophan in the protein's active site. cambridgemedchemconsulting.comvolkamerlab.org

A study on novel aminopyrimidine-2,4-diones as dual BRD4/PLK1 inhibitors found that the compounds fit into the binding sites of both proteins, forming key hydrogen bonds and hydrophobic interactions that mimic those of the known inhibitor volasertib. mdpi.com

Table 1: Examples of Predicted Interactions for Diaminopyrimidine Derivatives